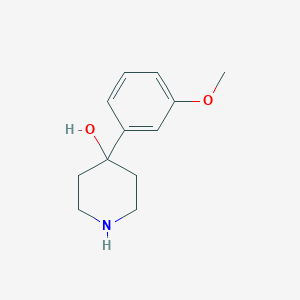

4-(3-甲氧基苯基)哌啶-4-醇

描述

Synthesis Analysis

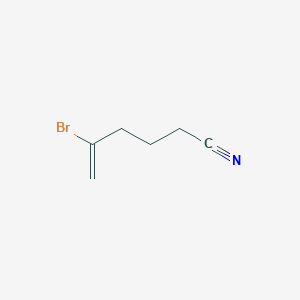

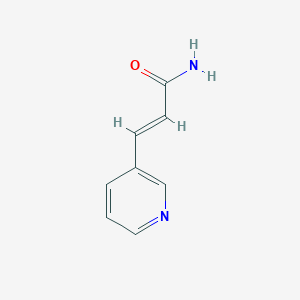

The synthesis of compounds related to "4-(3-Methoxyphenyl)piperidin-4-ol" involves multi-component reactions and various synthetic strategies. For instance, novel compounds have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through one-pot reactions at room temperature, resulting in a yield of 40% (Wu Feng, 2011). Another approach involves acid-mediated amido cyclization using ethyl p-methoxycinnamate as the starting material, highlighting the influence of A1,3 strain on the stereochemical outcomes of the synthesis (Katakam Ramakrishna et al., 2016).

Molecular Structure Analysis

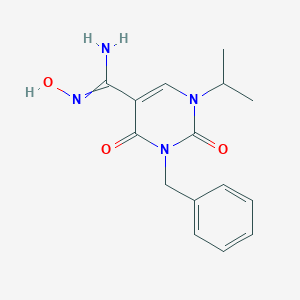

The molecular structure of compounds analogous to "4-(3-Methoxyphenyl)piperidin-4-ol" has been elucidated using techniques such as 1H NMR, MS, IR, and X-ray crystal diffraction. These studies reveal the complexity of the molecular interactions and confirm the structures of synthesized compounds (I. Khan et al., 2013).

Chemical Reactions and Properties

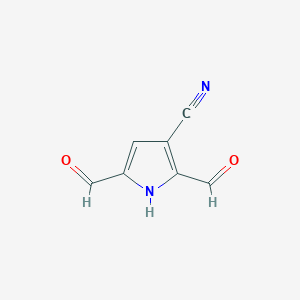

Chemical reactions involving "4-(3-Methoxyphenyl)piperidin-4-ol" derivatives have been studied, including their synthesis via reactions involving malononitrile and different aldehydes under specific conditions. The antimicrobial activities and molecular docking studies of these compounds have also been explored, demonstrating their potential biological applications (Rawda M. Okasha et al., 2022).

Physical Properties Analysis

The physical properties, including crystallization behaviors and molecular conformations of similar compounds, have been reported. These studies provide insights into the stability and molecular geometry, which are crucial for understanding the compound's behavior in different environments (J. Jayabharathi et al., 2008).

Chemical Properties Analysis

The chemical properties of "4-(3-Methoxyphenyl)piperidin-4-ol" and its derivatives include reactions with alicyclic amines, demonstrating the reactivity and potential utility of these compounds in various chemical transformations. Kinetic studies and mechanisms of these reactions offer valuable insights into their chemical behavior and reactivity patterns (E. Castro et al., 2001).

科学研究应用

潜在的HIV治疗方法

一系列新型哌啶-4-醇衍生物,包括“4-(3-甲氧基苯基)哌啶-4-醇”,被设计、合成和评估用于潜在的HIV治疗 . 趋化因子受体CCR5,属于七次跨膜G蛋白偶联受体家族,已被确定为HIV-1进入过程中的必需共受体 . 阻断CCR5受体似乎不仅可以治疗HIV-1感染,而且重要的是,与任何机制相关的副作用无关 . 这些事实激发了大量研究,旨在寻找新的CCR5拮抗剂 .

广泛的治疗应用范围

哌啶衍生物,包括“4-(3-甲氧基苯基)哌啶-4-醇”,正在以不同的方式被用作抗癌、抗病毒、抗疟疾、抗菌、抗真菌、抗高血压、止痛、消炎、抗阿尔茨海默症、抗精神病和/或抗凝血剂 . 这一广泛的应用范围突出了哌啶核在药物发现领域的重要性 .

作用机制

Target of Action

Similar compounds have been evaluated for potential treatment of hiv, suggesting that the compound may interact with the chemokine receptor ccr5 .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target receptor (such as ccr5) and induce changes that could potentially inhibit the entry of hiv-1 .

Biochemical Pathways

If the compound does indeed target ccr5, it could affect the hiv-1 entry pathway .

Result of Action

If the compound does interact with ccr5, it could potentially inhibit the entry of hiv-1, thereby preventing the infection .

属性

IUPAC Name |

4-(3-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKHHBDZZHPXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360223 | |

| Record name | 4-(3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180161-15-3 | |

| Record name | 4-(3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

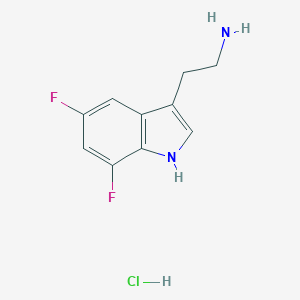

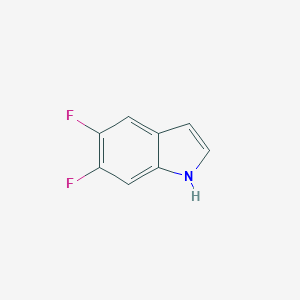

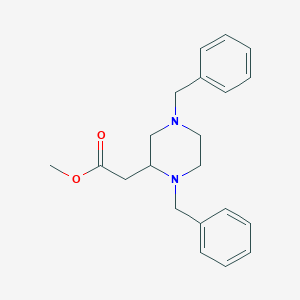

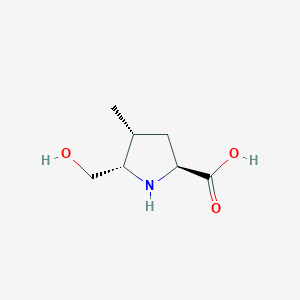

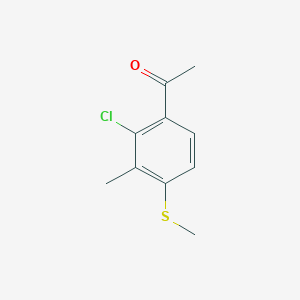

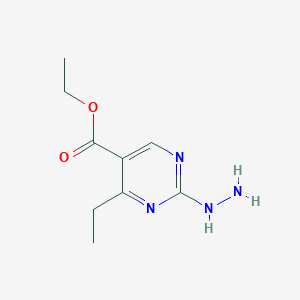

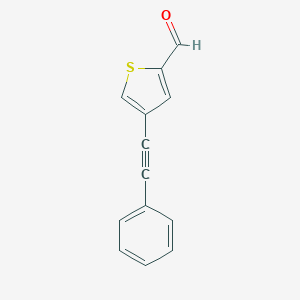

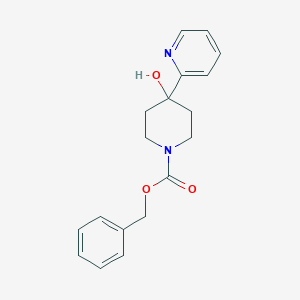

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。